4-(5-(tert-Butylthio)pyridin-2-yl)morpholine
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Overview
Description
4-(5-(tert-Butylthio)pyridin-2-yl)morpholine is an organic compound with the molecular formula C13H20N2OS. It is a morpholine derivative with a tert-butylthio group attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Chemical Reactions Analysis
4-(5-(tert-Butylthio)pyridin-2-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyridine ring is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include bases like sodium hydride or potassium carbonate, and solvents like dimethylformamide or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(5-(tert-Butylthio)pyridin-2-yl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(5-(tert-Butylthio)pyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-(5-(tert-Butylthio)pyridin-2-yl)morpholine can be compared with other similar compounds, such as:
4-(5-(tert-Butylthio)pyridin-2-yl)piperazine: This compound has a piperazine ring instead of a morpholine ring, which can lead to different chemical and biological properties.
4-(5-(tert-Butylthio)pyridin-2-yl)thiomorpholine:
The uniqueness of this compound lies in its specific combination of a morpholine ring and a tert-butylthio group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H20N2OS |
---|---|
Molecular Weight |
252.38 g/mol |
IUPAC Name |
4-(5-tert-butylsulfanylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C13H20N2OS/c1-13(2,3)17-11-4-5-12(14-10-11)15-6-8-16-9-7-15/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
VUHCEOHBOGGLDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
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